N-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
899910-33-9 |
|---|---|
Molecular Formula |
C27H24N4O7 |
Molecular Weight |
516.51 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C27H24N4O7/c32-25(28-15-18-10-11-23-24(14-18)38-17-37-23)9-4-12-29-26(33)21-7-1-2-8-22(21)30(27(29)34)16-19-5-3-6-20(13-19)31(35)36/h1-3,5-8,10-11,13-14H,4,9,12,15-17H2,(H,28,32) |
InChI Key |
KVQNZFODXZCEFH-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 516.50 g/mol. The structure consists of a benzodioxole moiety linked to a quinazoline derivative, which is known for its diverse biological activities.
Research indicates that compounds similar to this compound often exhibit their pharmacological effects through the inhibition of specific enzymes and receptors. For instance:
- Kinase Inhibition : Quinazoline derivatives are known to inhibit various kinases, including Src family kinases (SFKs), which play crucial roles in cancer progression and metastasis .
- Nitric Oxide Synthase Inhibition : Some derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), which is implicated in inflammatory responses .
Antitumor Activity
Studies have demonstrated that quinazoline derivatives can exhibit potent antitumor activity. For example, AZD0530 (a related compound) has shown significant inhibition of tumor growth in preclinical models involving human pancreatic cancer cells . The mechanism involves the downregulation of pathways critical for cancer cell survival.
Antimicrobial Activity
Research on related compounds has indicated antimicrobial properties against various pathogens. For instance, the minimum inhibitory concentration (MIC) values were determined for several quinazoline derivatives against bacterial and fungal strains, showing promising results .
Case Studies
- Inhibition of Tumor Growth : A study involving a quinazoline derivative demonstrated a significant reduction in tumor size in xenograft models when administered orally. The compound inhibited the proliferation of cancer cells by targeting specific signaling pathways associated with tumor growth .
- Antimicrobial Efficacy : In vitro assays revealed that certain derivatives exhibited varying degrees of antibacterial activity against cultured bacteria, with some showing superior efficacy compared to conventional antibiotics like ciprofloxacin .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For instance, its interaction with kinases could lead to the development of targeted therapies for various cancers .
Biological Research
- Biological Interactions : this compound is being studied for its interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions will help elucidate its mechanism of action and potential therapeutic applications.
- Pharmacokinetics and Toxicology : Preliminary studies are assessing the pharmacokinetic profile of this compound, including absorption, distribution, metabolism, and excretion (ADME) characteristics. Toxicological evaluations are also crucial to determine safety profiles before clinical applications .
Industrial Applications
- Synthesis of Complex Molecules : In synthetic organic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its unique structure allows chemists to explore various synthetic pathways that could lead to novel therapeutic agents .
- Material Science : The compound's properties may be exploited in developing new materials with specific functionalities, such as sensors or catalysts in chemical reactions. Ongoing research aims to explore these industrial applications further .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent anticancer activity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Anti-inflammatory Properties
Research highlighted in the European Journal of Pharmacology explored the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated significant reductions in inflammation markers and joint swelling when treated with the compound compared to controls .
Q & A
Basic: What are the key considerations for synthesizing N-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide?
The synthesis of this compound involves multi-step reactions, including:
- Quinazolinone core formation : Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions to establish the 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl scaffold .
- Nitrobenzyl functionalization : Substitution reactions at the quinazolinone N1-position using 3-nitrobenzyl halides, often requiring anhydrous DMF and base catalysis (e.g., K₂CO₃) .
- Benzodioxole coupling : Amide bond formation between the quinazolinone intermediate and a benzodioxol-5-ylmethylamine derivative via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Critical parameters : Solvent purity (e.g., dry DMF), reaction temperature control (60–80°C for cyclocondensation), and stoichiometric precision for nitrobenzyl halide addition to avoid side products .
Basic: How is the structural integrity of this compound validated post-synthesis?
Validation requires:
- Spectroscopic analysis :
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (C₂₈H₂₂N₄O₇S, exact mass: 582.12 g/mol) .
- X-ray crystallography (if crystalline): Resolve spatial arrangement of the nitrobenzyl and benzodioxole moieties, ensuring no steric clashes .
Basic: What preliminary assays are recommended to assess its biological activity?
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or phosphodiesterases (PDEs) using fluorescence polarization or radiometric assays, given the quinazolinone core’s affinity for ATP-binding pockets .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations to identify IC₅₀ values .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid (SGF) via HPLC-UV to guide formulation for in vivo studies .
Advanced: How can synthetic yields be optimized for the nitrobenzyl functionalization step?
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize temperature (70–90°C), solvent (DMF vs. DMSO), and catalyst (e.g., KI for Finkelstein-type reactions) .
- In-line monitoring : Use FTIR or Raman spectroscopy to track nitrobenzyl halide consumption and minimize overalkylation .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water) to isolate high-purity intermediates .
Advanced: How to resolve contradictions in biological activity data across studies?
- Assay standardization : Replicate experiments under consistent conditions (e.g., cell passage number, serum concentration) to eliminate variability .
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding partners .
- Metabolite identification : Perform LC-MS/MS to detect degradation products or active metabolites that may explain divergent results .
Advanced: What computational methods predict its drug-likeness and target interactions?
- ADMET prediction : Use SwissADME or QikProp to evaluate LogP (<5), topological polar surface area (TPSA <140 Ų), and CYP450 inhibition risks .
- Molecular docking : Simulate binding to targets (e.g., PARP-1) using AutoDock Vina or Schrödinger Glide, focusing on hydrogen bonds with quinazolinone carbonyls and π-π stacking with nitrobenzyl .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-target complexes and identify critical residue interactions .
Advanced: How to design SAR studies for derivatives of this compound?
- Core modifications : Replace benzodioxole with other bicyclic systems (e.g., benzofuran) to probe steric effects .
- Functional group variation : Substitute the nitro group with cyano or trifluoromethyl to modulate electron-withdrawing properties and solubility .
- Bioisosteric replacements : Swap the amide linker with sulfonamide or urea to enhance metabolic stability .
Validation : Compare IC₅₀ values in enzyme assays and logD values (shake-flask method) to correlate structure with activity .
Advanced: What mechanistic studies elucidate its mode of action?
- Kinetic assays : Determine inhibition constants (Kᵢ) for target enzymes using Lineweaver-Burk plots .
- Cellular imaging : Use confocal microscopy with fluorescently tagged compounds (e.g., BODIPY conjugates)ates) to track subcellular localization .
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
